molecular formula C12H13BrO B8746809 2-bromo-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one

2-bromo-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one

Cat. No. B8746809
M. Wt: 253.13 g/mol
InChI Key: LTBIRNWXDHAINT-UHFFFAOYSA-N
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Patent
US08147818B2

Procedure details

Thionyl chloride (13.2 mL, 181 mmol) was added (neat) to Example 2a, 6-(3-bromophenyl)hexanoic acid (16 g, 59.2 mmol) in a 1 L round-bottomed flask under a nitrogen atmosphere. The mixture was warmed to 60° C. for 2 h, excess reagent was removed in vacuo, and the residue was subjected to azeotropic conditions (benzene 3×). The acid chloride was dissolved in carbon disulfide (550 mL) and cannulated into a solution of aluminum trichloride (26.3 g, 198 mmol) in carbon disulfide (1315 mL) heated at reflux. The reaction was stirred 20 h, cooled, decanted, concentrated, and the resultant solids were stirred in diethyl ether/THF (1:1, 1 L), and 1N HCl (500 mL) for 1.5 hours. The organic layer was filtered, washed with water, and brine to give Example 3c, 2-bromo-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one 10.1 g (66%) as a colorless oil. 1H NMR (300 MHz, CDCl3) δ 7.55 (d, J=8.4 Hz, 1H), 7.38 (dd, J=8.4 Hz, 1.8 Hz, 1H), 7.33 (d, J=1.8 Hz, 1H), 2.99 (t, J=6.6 Hz, 2H), 2.89 (t, J=6.6 Hz, 2H), 1.85-1.73 (m, 4H), 1.52-1.44 (m, 2H). RT=2.8 minutes (condition 2); LRMS: Anal. Calcd. for C12H13BrO: 253.02. found: 253.15 (M+H).
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
26.3 g
Type
reactant
Reaction Step Two
Quantity
1315 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Br:5][C:6]1[CH:7]=[C:8]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]([OH:19])=O)[CH:9]=[CH:10][CH:11]=1.[Cl-].[Cl-].[Cl-].[Al+3]>C(=S)=S>[Br:5][C:6]1[CH:11]=[CH:10][C:9]2[C:17](=[O:19])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][C:8]=2[CH:7]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
13.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
16 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CCCCCC(=O)O
Step Two
Name
Quantity
26.3 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Three
Name
Quantity
1315 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
excess reagent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The acid chloride was dissolved in carbon disulfide (550 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
STIRRING
Type
STIRRING
Details
the resultant solids were stirred in diethyl ether/THF (1:1, 1 L)
WAIT
Type
WAIT
Details
1N HCl (500 mL) for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered
WASH
Type
WASH
Details
washed with water, and brine

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C=CC2=C(CCCCCC2=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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